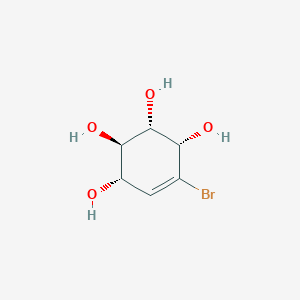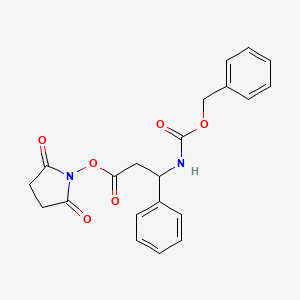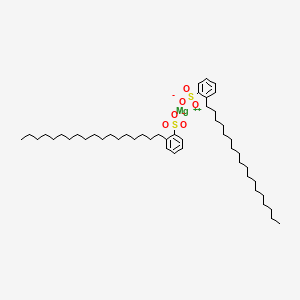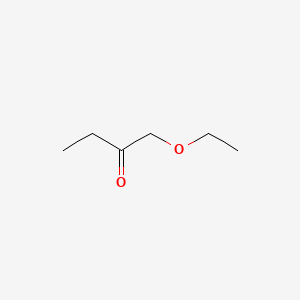
Ethyl ethoxymethyl ketone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl ethoxymethyl ketone is an organic compound with the molecular formula C₆H₁₂O₂. It is a ketone characterized by the presence of an ethyl group and an ethoxymethyl group attached to the carbonyl carbon. This compound is known for its applications in various chemical processes and industries due to its unique chemical properties .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Ethyl ethoxymethyl ketone can be synthesized through several methods. One common approach involves the reaction of ethyl acetate with formaldehyde in the presence of a base catalyst. The reaction proceeds through aldol condensation, followed by dehydration to yield the desired ketone.
Industrial Production Methods: On an industrial scale, this compound can be produced via the oxidation of secondary alcohols or through the ozonolysis of alkenes. These methods are preferred due to their efficiency and scalability .
Análisis De Reacciones Químicas
Types of Reactions: Ethyl ethoxymethyl ketone undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form carboxylic acids using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction of this ketone can yield secondary alcohols, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: It can participate in nucleophilic substitution reactions, where the ethoxymethyl group can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄)
Substitution: Various nucleophiles depending on the desired product
Major Products Formed:
Oxidation: Carboxylic acids
Reduction: Secondary alcohols
Substitution: Varied products based on the nucleophile used
Aplicaciones Científicas De Investigación
Ethyl ethoxymethyl ketone has a wide range of applications in scientific research:
Chemistry: It is used as a solvent and intermediate in organic synthesis.
Biology: It serves as a reagent in biochemical assays and studies involving enzyme kinetics.
Medicine: It is explored for its potential use in drug development and pharmaceutical formulations.
Industry: It is utilized in the production of coatings, adhesives, and other industrial products
Mecanismo De Acción
The mechanism of action of ethyl ethoxymethyl ketone involves its interaction with various molecular targets. As a ketone, it can participate in nucleophilic addition reactions, where nucleophiles attack the electrophilic carbonyl carbon. This interaction can lead to the formation of various products depending on the reaction conditions and reagents used .
Comparación Con Compuestos Similares
Ethyl ethoxymethyl ketone can be compared with other ketones such as methyl ethyl ketone and acetone:
Methyl Ethyl Ketone (MEK): Similar in structure but lacks the ethoxymethyl group. MEK is widely used as a solvent and in coatings.
Acetone: A simpler ketone with a similar carbonyl group but different substituents. Acetone is commonly used as a solvent and in nail polish removers.
Uniqueness: this compound’s unique structure, with both ethyl and ethoxymethyl groups, provides distinct reactivity and applications compared to other ketones .
Propiedades
Número CAS |
76086-05-0 |
|---|---|
Fórmula molecular |
C6H12O2 |
Peso molecular |
116.16 g/mol |
Nombre IUPAC |
1-ethoxybutan-2-one |
InChI |
InChI=1S/C6H12O2/c1-3-6(7)5-8-4-2/h3-5H2,1-2H3 |
Clave InChI |
FRFMOVPIHHDDPP-UHFFFAOYSA-N |
SMILES canónico |
CCC(=O)COCC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



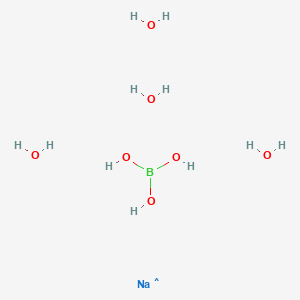
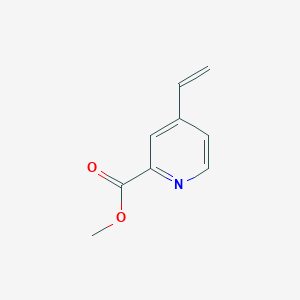

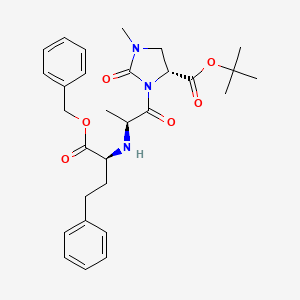
![(1R,2R,4R,8R)-4-methoxy-14-oxa-7-azatetracyclo[6.6.1.01,11.02,7]pentadeca-9,11-dien-13-one](/img/structure/B13825672.png)
![3,3,6,6-Tetramethoxytricyclo[3.1.0.0~2,4~]hexane](/img/structure/B13825680.png)
![7-bromo-2-({4-[(4-methyl-1,2,5-oxadiazol-3-yl)methyl]piperazin-1-yl}carbonyl)-4H-chromen-4-one](/img/structure/B13825687.png)
![1-(2-Cyanoethyl)-2-[4-(diethylamino)phenyl]benz[cd]indolium chloride](/img/structure/B13825699.png)
